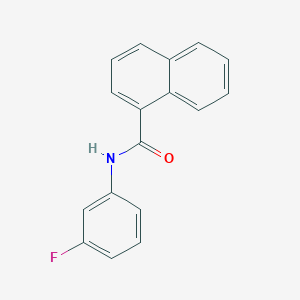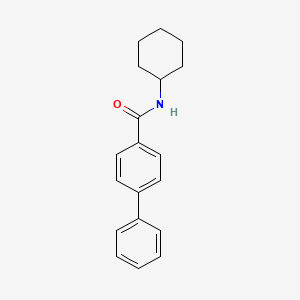
N-(3-fluorophenyl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)naphthalene-1-carboxamide is a compound that belongs to the class of naphthalene carboxamides. It is characterized by the presence of a fluorophenyl group attached to the naphthalene ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)naphthalene-1-carboxamide typically involves the reaction of 3-fluoroaniline with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted naphthalene compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is believed to be due to the inhibition of photosynthetic electron transport in bacterial cells. This inhibition disrupts the energy production process in the bacteria, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methoxyphenyl)naphthalene-1-carboxamide
- N-(3-methylphenyl)naphthalene-1-carboxamide
- N-(4-methylphenyl)naphthalene-1-carboxamide
Uniqueness
N-(3-fluorophenyl)naphthalene-1-carboxamide stands out due to its fluorine substitution, which can significantly influence its biological activity and chemical properties. The presence of the fluorine atom can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets .
Properties
Molecular Formula |
C17H12FNO |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
N-(3-fluorophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H12FNO/c18-13-7-4-8-14(11-13)19-17(20)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
InChI Key |
RRBOIQRVHQDGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Thiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10966125.png)
![2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10966133.png)

![4-({4,5-Dimethyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10966139.png)

![N-(2,5-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10966149.png)
![1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10966152.png)
![4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-7,16-dione](/img/structure/B10966163.png)
![1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane](/img/structure/B10966179.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10966183.png)

![2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide](/img/structure/B10966191.png)
![N-[4-(diethylamino)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966203.png)
![1-(2-Fluorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966212.png)
